4-Iodobenzotrifluoride

Catalog No.
S703406
CAS No.
455-13-0
M.F
C7H4F3I
M. Wt
272.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodobenzotrifluoride

CAS Number

455-13-0

Product Name

4-Iodobenzotrifluoride

IUPAC Name

1-iodo-4-(trifluoromethyl)benzene

Molecular Formula

C7H4F3I

Molecular Weight

272.01 g/mol

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H

InChI Key

SKGRFPGOGCHDPC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)I

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)I

The exact mass of the compound 4-Iodobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Iodobenzotrifluoride (CAS 455-13-0) is a premium electrophilic reagent widely utilized in advanced organic synthesis to install the highly lipophilic and metabolically stable para-trifluoromethylphenyl moiety. As an aryl iodide, it features an exceptionally low carbon-halogen bond dissociation energy compared to its bromo- and chloro-analogs, making it a privileged substrate for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck, Buchwald-Hartwig, and Sonogashira). Procured primarily as a clear, dense liquid, it is highly valued in pharmaceutical and agrochemical manufacturing for its ability to drive reactions to completion under mild, low-temperature, or ligand-free conditions where less reactive halides stall or require excessive catalyst loading .

While 4-bromobenzotrifluoride and 4-chlorobenzotrifluoride are frequently considered as lower-cost procurement alternatives, they are not functionally interchangeable with 4-iodobenzotrifluoride in demanding catalytic environments. The chloro-analog exhibits a high activation barrier for oxidative addition, often requiring harsh heating, prolonged reaction times, and expensive, proprietary bulky phosphine ligands to achieve even moderate conversions. Although the bromo-analog is a standard bench reagent, it frequently fails in sterically hindered couplings, low-temperature protocols, and specialized dual-photoredox systems, leading to stalled reactions and trace yields. Furthermore, substituting with non-fluorinated iodobenzene strips the final molecule of the critical CF3 group, fundamentally altering the target's lipophilicity, binding affinity, and metabolic resistance, rendering it useless for specific API development [1].

Oxidative Addition Kinetics in Nickel Catalysis

In kinetic studies evaluating oxidative addition to (DPPF)Ni(COD) complexes, 4-iodobenzotrifluoride reacts so rapidly at 50 °C that the reaction proceeds to completion before it can be monitored by standard NMR, necessitating cooling to 30 °C for measurement. In direct contrast, the oxidative addition of 4-bromobenzotrifluoride and 4-chlorobenzotrifluoride is significantly slower, allowing routine kinetic tracking at 50 °C [1].

Evidence DimensionOxidative addition rate to Ni(0) at 50 °C
Target Compound DataInstantaneous completion (too fast for standard NMR at 50 °C)
Comparator Or Baseline4-bromobenzotrifluoride and 4-chlorobenzotrifluoride (measurable, slower kinetics)
Quantified DifferenceOrder-of-magnitude rate acceleration
Conditions(DPPF)Ni(COD) catalyst, 50 °C, toluene solvent

For procurement in catalyst-limited or low-temperature processes, the iodo-variant guarantees rapid catalyst turnover and prevents catalyst resting-state degradation.

Dual-Catalytic O-Aryl Carbamate Synthesis

During the dual photoredox/nickel-catalyzed synthesis of O-aryl carbamates from CO2 and secondary amines, 4-iodobenzotrifluoride achieves complete consumption overnight, providing moderate to good isolated yields. When substituting with 4-bromobenzotrifluoride, the reaction stalls, yielding only trace amounts of product and very low overall conversion for sterically or electronically demanding carbamates [1].

Evidence DimensionProduct yield for complex O-aryl carbamates
Target Compound DataComplete consumption with moderate-to-good isolated yields
Comparator Or Baseline4-bromobenzotrifluoride (Trace yields, very low conversion)
Quantified DifferenceFunctional synthetic yield vs. near-zero trace yield
ConditionsDual photoredox/Ni catalysis, CO2 atmosphere, overnight reaction

Buyers developing complex APIs via CO2 fixation must select the iodo-precursor to bypass the reactivity limitations and low conversions inherent to the bromo-analog.

Photochemical C-N Cross-Coupling Throughput

In photoexcited nickel-catalyzed C-N cross-coupling reactions with morpholine, 4-iodobenzotrifluoride delivers a 70% isolated yield in just 3 hours. In direct contrast, the less reactive 4-chlorobenzotrifluoride proves to be a highly challenging substrate under identical conditions, yielding only 18% product even after an extended 15-hour irradiation period [1].

Evidence DimensionReaction time and isolated yield
Target Compound Data70% yield in 3 hours
Comparator Or Baseline4-chlorobenzotrifluoride (18% yield in 15 hours)
Quantified Difference3.8x higher yield achieved in 20% of the reaction time
ConditionsNickel-amine complex photoexcitation, morpholine coupling partner

This massive reduction in reaction time justifies the higher procurement cost of the iodo-variant for high-throughput library synthesis and photochemical manufacturing.

Solvent-Free Mechanochemical Cross-Coupling

In solvent-free, mechanochemically induced nickel-catalyzed C-N couplings using ball milling, 4-iodobenzotrifluoride delivers excellent product yields of 96-98% when coupled with p-toluidine. Conversely, 4-chlorobenzotrifluoride is significantly less reactive under these green mechanochemical conditions, providing only an 11% yield [1].

Evidence DimensionProduct yield in mechanochemical synthesis
Target Compound Data96-98% yield
Comparator Or Baseline4-chlorobenzotrifluoride (11% yield)
Quantified Difference85-87% absolute yield increase
ConditionsNiBr2 (7 mol%), Celite, DABCO, stainless-steel milling balls, solvent-free

For industrial chemists transitioning to green, solvent-free mechanochemical processes, the iodo-variant is essential to maintain commercially viable yields.

High-Throughput Photochemical Library Synthesis

Because 4-iodobenzotrifluoride achieves high yields in a fraction of the time required by its chloro-analog (e.g., 3 hours vs. 15 hours), it is the optimal procurement choice for high-throughput screening and photochemical library generation where rapid cycle times are critical [1].

Dual-Catalytic CO2 Fixation for API Development

In advanced drug discovery involving the synthesis of O-aryl carbamates via CO2 fixation, the bromo-analog frequently stalls and provides only trace yields. 4-Iodobenzotrifluoride is required in these dual photoredox/nickel-catalyzed systems to ensure complete consumption and viable isolated yields [2].

Solvent-Free Mechanochemical Manufacturing

As the industry shifts toward green chemistry, 4-iodobenzotrifluoride proves highly superior in solvent-free ball-milling C-N couplings, delivering near-quantitative yields where the chloro-analog fails entirely, making it the preferred precursor for sustainable scale-up [3].

Low-Temperature and Catalyst-Limited Cross-Couplings

Due to its ultra-fast oxidative addition kinetics to Ni(0) and Pd(0) species, 4-iodobenzotrifluoride is the ideal substrate for reactions that must be run at low temperatures to preserve sensitive functional groups, or in systems with ultra-low catalyst loadings where rapid turnover is necessary to prevent catalyst deactivation [4].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-13-0

Wikipedia

4-iodobenzotrifluoride

General Manufacturing Information

Benzene, 1-iodo-4-(trifluoromethyl)-: ACTIVE
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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